molecular formula C9H14O2 B1631655 5-Norbornene-2-exo,3-exo-dimethanol CAS No. 699-95-6

5-Norbornene-2-exo,3-exo-dimethanol

Cat. No.: B1631655
CAS No.: 699-95-6
M. Wt: 154.21 g/mol
InChI Key: IGHHPVIMEQGKNE-OJOKCITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Norbornene-2-exo,3-exo-dimethanol is an organooxygen compound . It is widely used as a monomer in the synthesis of polynorbornenes by vinyl polymerisation or ring opening methathesis polymerisation (ROMP) . It can also be used for various industrial coatings, such as anti-corrosion, protective, and adhesive coatings .


Synthesis Analysis

The synthesis of this compound involves vinyl polymerisation or ring opening methathesis polymerisation (ROMP) . It is also used as a monomer or an intermediate in the synthesis of photoresist materials .


Molecular Structure Analysis

The molecular formula of this compound is C9H14O2 . The InChI Key is IGHHPVIMEQGKNE-UHFFFAOYNA-N . The SMILES string is OCC1C2CC (C=C2)C1CO .


Chemical Reactions Analysis

This compound is a norbornene derivative which is widely used as a monomer in the synthesis of polynorbornenes . It is also used as a monomer or an intermediate in the synthesis of photoresist materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: It has a density of 1.1±0.1 g/cm3 . The boiling point is 259.8±15.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

1. Catalysis and Synthesis

5-Norbornene-2-exo,3-exo-dimethanol and its derivatives have been studied for their roles in catalysis and synthesis. A study reported the synthesis of a Z-stereoretentive ruthenium carbene olefin metathesis catalyst chelated by a specific ligand. This catalyst was used in the ring-opening cross-metathesis reactions of norbornene derivatives to obtain high Z-products, showcasing the compound's importance in catalytic processes and synthetic chemistry (Zhang et al., 2022).

2. Polymerization and Material Science

The compound has been extensively researched in the field of polymerization and material science. It was used as a cross-linking agent in the synthesis of polymers, influencing the degree of cross-linking and the glass transition temperature of the polymers obtained. This indicates its significance in modifying polymer properties for specific applications (Bozhenkova et al., 2015).

3. Analytical Chemistry

In the realm of analytical chemistry, derivatives of this compound were utilized for the on-line preconcentration of lanthanides from rock digests and their subsequent separation. This application highlights the compound's relevance in developing analytical methodologies for the quantification of rare earth elements in geological samples (Buchmeiser, Seeber, Tessadri, 2000).

4. Ionic Conductivity

The compound has been studied for its contribution to ionic conductivity. Polymers derived from it, with pendant ionic imidazolium moieties, showed significant ionic conductivity, which is crucial for applications in polymer electrolytes and energy storage devices (Vygodskii et al., 2008).

Mechanism of Action

Target of Action

5-Norbornene-2-exo,3-exo-dimethanol is a norbornene derivative that is widely used as a monomer in the synthesis of polynorbornenes . The primary target of this compound is the aryl-palladium complex . This complex plays a crucial role in palladium-catalyzed Heck/Suzuki cascade reactions .

Mode of Action

The compound interacts with its target, the aryl-palladium complex, by preventing transmetalation . Transmetalation is a key step in many metal-catalyzed cross-coupling reactions, and preventing it can significantly influence the outcome of these reactions .

Biochemical Pathways

The compound is involved in the Heck/Suzuki cascade reaction pathway . This pathway is a highly enantioselective process that results in the formation of various oxindoles . Oxindoles are important structures in medicinal chemistry, found in many biologically active compounds .

Result of Action

The primary result of the action of this compound is the successful completion of the Heck/Suzuki cascade reaction . This leads to the formation of oxindoles with excellent enantiomeric excess (ee) values , which are important in the synthesis of various pharmaceuticals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and outcome of the Heck/Suzuki cascade reaction . Additionally, the presence of other reactants and catalysts in the reaction environment can also impact the compound’s efficacy and stability .

Safety and Hazards

5-Norbornene-2-exo,3-exo-dimethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

5-Norbornene-2-exo,3-exo-dimethanol is widely used in the synthesis of polynorbornenes and photoresist materials . Its use in these areas is expected to continue and possibly expand in the future.

Properties

IUPAC Name

[(1S,2S,3R,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8+,9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHPVIMEQGKNE-OJOKCITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-95-6
Record name 5-Norbornene-2-exo,3-exo-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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